2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-(4-chloropyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-6(4-15-5-8(12)3-13-15)10-14-7(2)9(18-10)11(16)17/h3,5-6H,4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPSETFPBCPZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)CN2C=C(C=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂ClN₃O₂S
- Molecular Weight : 285.75 g/mol
- CAS Number : 1006682-87-6
This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Clostridium difficile | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting Gram-positive pathogens .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, the compound exhibited the following effects:
| Compound Concentration | Cell Viability (% of Control) |
|---|---|
| 0 µM (Control) | 100% |
| 10 µM | 63.4% |
| 50 µM | 21.2% |
| 100 µM | 38.3% |
These results indicate that the compound significantly reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The thiazole moiety is believed to interact with various biological targets, leading to disruption of cellular processes.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of thiazole derivatives, researchers synthesized several analogs of the compound and tested their activity against resistant strains of bacteria. The results showed that modifications to the thiazole ring enhanced antimicrobial potency, indicating structure-activity relationships that could guide future drug design .
Case Study 2: Anticancer Properties
Another study investigated the anticancer properties of related thiazole compounds in vitro. The researchers found that compounds similar to the one exhibited significant growth inhibition in prostate cancer cell lines, suggesting that further exploration into this class of compounds could yield effective treatments for AR-dependent cancers .
Comparison with Similar Compounds
2-[1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic Acid
- Structural Differences : Replaces the pyrazole ring with a triazole and substitutes chlorine with an ethylphenyl group.
- Impact: The ethyl group introduces electron-donating effects, reducing acidity of the carboxylic acid compared to the chloro-substituted target compound.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structural Differences : Contains a dihydropyrazole and triazole system with fluorophenyl and p-tolyl substituents.
- The dihydropyrazole may confer conformational flexibility, affecting binding to enzymes like xanthine oxidase .
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid
- Structural Differences : Thiophene replaces thiazole, altering electronic properties.
- This may decrease solubility and alter pharmacokinetic profiles .
1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
- Structural Differences : Incorporates a sulfone group on a tetrahydrothiophene ring.
2-{1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-propanyl}-4-methyl-1,3-thiazole-5-carboxylic Acid
- Structural Differences : Features a trifluoromethyl and cyclopropyl group on the pyrazole.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the carboxylic acid and enhancing binding to hydrophobic enzyme pockets .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 315.78 | 2.1 | 0.12 | 4-Chloro-pyrazole, thiazole |
| 2-[1-(4-Ethylphenyl)-triazol-yl]-thiazole | 356.35 | 3.4 | 0.08 | Ethylphenyl, triazole |
| 5-[(4-Chloro-pyrazol-yl)methyl]thiophene | 256.69 | 1.8 | 0.20 | Thiophene, chloro-pyrazole |
| Trifluoromethyl-cyclopropyl derivative | 385.32 | 2.9 | 0.05 | CF3, cyclopropyl |
*Predicted using Lipinski’s rules.
Discussion of Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents enhance electrophilicity and acidity, improving interactions with polar enzyme active sites. Ethyl or methyl groups increase lipophilicity, favoring membrane penetration .
- Heterocycle Core : Thiazole’s nitrogen atom enables stronger hydrogen bonding compared to thiophene, critical for target binding in enzyme inhibition .
- Linker Flexibility : The propan-2-yl linker in the target compound may confer optimal spatial arrangement for binding, whereas rigid linkers (e.g., dihydropyrazole) restrict conformational adaptability .
Q & A
Q. What are the standard synthetic routes for preparing 2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization and functional group transformations. For example, cyclocondensation of intermediates like ethyl acetoacetate with hydrazine derivatives can form the pyrazole ring, followed by thiazole ring closure using thiourea or analogous reagents . Hydrolysis of ester groups (e.g., ethyl to carboxylic acid) under basic conditions (NaOH/EtOH) is critical for finalizing the carboxylic acid moiety . Phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) may facilitate cyclization steps for heterocyclic systems .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- IR Spectroscopy : Confirms carboxylic acid (-COOH) via O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- NMR : ¹H NMR identifies substituents (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6-8 ppm). ¹³C NMR distinguishes thiazole and pyrazole carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance solubility .
- Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole formation .
- Monitor reaction progress via TLC and isolate intermediates via column chromatography .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and IR vibrations, aiding in structural assignments when experimental data conflicts. For example, tautomeric forms of pyrazole or thiazole rings can cause spectral discrepancies, which DFT can model . Software like Gaussian or ORCA is recommended .
Q. What strategies address low bioactivity in initial screenings?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 4-chloro on pyrazole with electron-withdrawing groups like CF₃) to enhance binding affinity .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
- Molecular Docking : Use tools like AutoDock to predict interactions with target proteins (e.g., cyclooxygenase or kinase enzymes) .
Q. How to analyze crystal packing and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking between aromatic rings. Software like SHELX or OLEX2 refines crystallographic data . For unstable crystals, powder XRD paired with Rietveld analysis provides alternative insights .
Q. What experimental controls validate purity in synthetic batches?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for biological assays .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (tolerance ±0.4%) .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. nonpolar solvents: How to resolve?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, the carboxylic acid group increases polarity, favoring solvents like DMSO (δP = 12.0) over toluene (δP = 1.6) .
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 2-12). The compound may ionize (-COO⁻) at high pH, enhancing aqueous solubility .
Q. Discrepancies in reported melting points: What factors contribute?
- Methodological Answer :
- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms (e.g., Form I vs. Form II) .
- Impurity Profile : Even minor impurities (<1%) can depress melting points. Recrystallize from ethyl acetate/hexane mixtures to improve purity .
Experimental Design Recommendations
Q. Designing a stability study under varying storage conditions
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40-60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from accelerated conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
